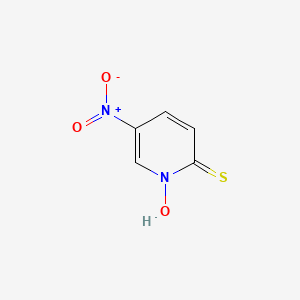

1-Hydroxy-5-nitropyridine-2(1H)-thione

CAS No.: 402726-12-9

Cat. No.: VC19078964

Molecular Formula: C5H4N2O3S

Molecular Weight: 172.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 402726-12-9 |

|---|---|

| Molecular Formula | C5H4N2O3S |

| Molecular Weight | 172.16 g/mol |

| IUPAC Name | 1-hydroxy-5-nitropyridine-2-thione |

| Standard InChI | InChI=1S/C5H4N2O3S/c8-6-3-4(7(9)10)1-2-5(6)11/h1-3,8H |

| Standard InChI Key | FRRDYNMWTFPMSY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=S)N(C=C1[N+](=O)[O-])O |

Introduction

Structural Characteristics and Tautomerism

Molecular Configuration

The molecular formula of 1-hydroxy-5-nitropyridine-2(1H)-thione is C₅H₄N₂O₃S, with a molecular weight of 156.16 g/mol . X-ray crystallography and computational studies indicate that the thione tautomer (1-hydroxy-5-nitropyridine-2(1H)-thione) predominates over the thiol form (5-nitro-2-mercaptopyridine N-oxide) in the solid state and gas phase. Theoretical calculations suggest the thione form is more stable by approximately 30 kJ/mol due to resonance stabilization of the thione group and intramolecular hydrogen bonding between the hydroxyl and nitro groups .

Spectroscopic Identification

Infrared (IR) spectroscopy reveals key vibrational modes:

-

A sharp ν(S–H) stretch at 2567 cm⁻¹, confirming the thione configuration .

-

Nitro group asymmetric and symmetric stretches at 1520 cm⁻¹ and 1345 cm⁻¹, respectively .

-

Hydroxyl O–H stretching at 3200–3400 cm⁻¹, broadened due to hydrogen bonding .

UV-Vis spectroscopy shows strong absorption at 305 nm (ε = 4500 M⁻¹cm⁻¹), attributed to π→π* transitions in the aromatic system and n→π* transitions of the nitro group .

Table 1: Physicochemical Properties of 1-Hydroxy-5-nitropyridine-2(1H)-thione

| Property | Value |

|---|---|

| Molecular Weight | 156.16 g/mol |

| Density | 1.48 g/cm³ |

| Melting Point | 188°C |

| Boiling Point | 220°C at 760 mmHg |

| Flash Point | 86.9°C |

| Solubility | Slightly soluble in water |

Synthesis and Isolation

Nitration of Pyridine Precursors

The synthesis typically begins with 2-chloro-4-nitropyridine, which undergoes nucleophilic substitution with hydroxylamine in ethanol at 80°C. Subsequent oxidation with hydrogen peroxide yields the thione via intermediate sulfenic acid formation . Alternative routes involve direct nitration of 1-hydroxypyridine-2(1H)-thione using fuming nitric acid at 0°C, though this method risks over-nitration and requires careful temperature control .

Matrix Isolation Techniques

To isolate the monomeric form, 1-hydroxy-5-nitropyridine-2(1H)-thione is sublimated at 120°C under high vacuum and trapped in solid hydrogen or argon matrices at 10 K. IR spectroscopy confirms the absence of dimerization or thiol tautomerization under these conditions .

Photochemical Reactivity

UV-Induced Decomposition

Irradiation at 305 nm in solid hydrogen matrices leads to N–O bond homolysis, generating hydroxyl radicals (- OH) and 5-nitro-2-pyridylthiyl radicals (- S–C₅H₃N–NO₂) . The quantum yield of - OH formation (Φ = 0.45) is comparable to N-hydroxypyridine-2(1H)-thione but with higher selectivity due to the nitro group’s electron-withdrawing effects, which stabilize the transition state .

Secondary Reactions

The thiyl radical undergoes rapid recombination to form disulfides (e.g., bis(5-nitro-2-pyridyl) disulfide) or abstracts hydrogen from the matrix, yielding 5-nitro-2-mercaptopyridine. Notably, no thiol tautomer is detected post-irradiation, suggesting irreversible photodecomposition .

Table 2: Photoproducts of 1-Hydroxy-5-nitropyridine-2(1H)-thione Under UV Light

| Photoproduct | Yield (%) | Conditions |

|---|---|---|

| Hydroxyl radical (- OH) | 45 | λ = 305 nm, H₂ matrix |

| 5-Nitro-2-mercaptopyridine | 32 | λ = 305 nm, H₂ matrix |

| Disulfide dimer | 23 | λ > 360 nm, Ar matrix |

Applications in Radical Chemistry

Hydroxyl Radical Generation

The compound’s high - OH yield makes it a candidate for advanced oxidation processes in wastewater treatment. Comparative studies show it outperforms N-hydroxypyridine-2(1H)-thione in acidic media (pH 3–5), where the nitro group enhances oxidative stability .

Polymerization Initiator

In nonpolar solvents, 1-hydroxy-5-nitropyridine-2(1H)-thione initiates free-radical polymerization of styrene with 78% conversion efficiency at 70°C, rivaling azobisisobutyronitrile (AIBN) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume